Irreversible Calpain II Inhibition: Kinetic Advantage Over Reversible Inhibitors
The parent compound Z-LLY-FMK (a direct structural analog lacking the FITC moiety) exhibits a second-order rate constant k₂ = 28,900 M⁻¹s⁻¹ for calpain II . This irreversible inhibition mechanism provides sustained target engagement, contrasting with reversible inhibitors such as MDL-28170 (Ki = 10 nM) and calpeptin (ID50 = 40 nM for Calpain I) that dissociate over time. While direct k₂ data for the FITC conjugate are not reported, studies with analogous FITC-conjugated inhibitors demonstrate that fluorophore attachment does not abrogate inhibitory potency, with six of eight FITC-conjugated compounds retaining K_D values below 17.5 nM [1].
| Evidence Dimension | Inhibitory potency against calpain |
|---|---|
| Target Compound Data | k₂ = 28,900 M⁻¹s⁻¹ (Z-LLY-FMK, calpain II); irreversible |
| Comparator Or Baseline | MDL-28170: Ki = 10 nM (reversible); Calpeptin: ID50 = 40 nM (Calpain I, reversible) |
| Quantified Difference | Mechanistic: irreversible covalent binding vs. reversible equilibrium binding |
| Conditions | Biochemical enzyme assays; data from separate studies |
Why This Matters
Irreversible inhibition ensures sustained calpain blockade throughout extended live-cell imaging experiments, avoiding washout effects that compromise reversible inhibitors.
- [1] Figure 3, PMC10357458, National Center for Biotechnology Information, 2023. View Source
